molecular formula C19H20Cl2N2O2 B3452954 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,3-dichlorophenyl)methyl]piperazine

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,3-dichlorophenyl)methyl]piperazine

Cat. No.: B3452954
M. Wt: 379.3 g/mol
InChI Key: LEPNWZURHHZZRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,3-dichlorophenyl)methyl]piperazine is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with a benzodioxole group and a dichlorophenyl group, making it a subject of interest in pharmaceutical and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,3-dichlorophenyl)methyl]piperazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodioxole Group: The benzodioxole group can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Preparation of the Piperazine Ring: The piperazine ring is often prepared by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.

    Coupling Reactions: The final step involves coupling the benzodioxole and dichlorophenyl groups to the piperazine ring. This can be achieved through nucleophilic substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,3-dichlorophenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the specific reagents and conditions used.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,3-dichlorophenyl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,3-dichlorophenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-ylmethyl)piperazine: Lacks the dichlorophenyl group, leading to different chemical and biological properties.

    1-(1,3-Benzodioxol-5-yl)-2-[methyl(propyl)amino]-1-propanone: Features a different substitution pattern, affecting its reactivity and applications.

    (7S,8S)-7- { [ (1,3-Benzodioxol-5-ylmethyl) (methyl)amino]methyl}-10- [ (2R)-1-hydroxy-2-propanyl]-8-methyl-7,8,9,10-tetrahydrodibenzo [g,i] [1,5]oxazacycloundecin-11 (5H)-one: A more complex structure with additional functional groups.

Uniqueness

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,3-dichlorophenyl)methyl]piperazine is unique due to its specific combination of the benzodioxole and dichlorophenyl groups attached to the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,3-dichlorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O2/c20-16-3-1-2-15(19(16)21)12-23-8-6-22(7-9-23)11-14-4-5-17-18(10-14)25-13-24-17/h1-5,10H,6-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPNWZURHHZZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,3-dichlorophenyl)methyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,3-dichlorophenyl)methyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,3-dichlorophenyl)methyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,3-dichlorophenyl)methyl]piperazine
Reactant of Route 5
Reactant of Route 5
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,3-dichlorophenyl)methyl]piperazine
Reactant of Route 6
Reactant of Route 6
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,3-dichlorophenyl)methyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.